molecular formula C9H12BrN3O B503410 1-(5-bromopyridin-2-yl)-3-(propan-2-yl)urea CAS No. 353259-08-2

1-(5-bromopyridin-2-yl)-3-(propan-2-yl)urea

Cat. No.: B503410
CAS No.: 353259-08-2
M. Wt: 258.12g/mol
InChI Key: HSVSLBGHWJWVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromopyridin-2-yl)-3-(propan-2-yl)urea is a high-purity chemical compound with the CAS Number 353259-08-2 and a molecular weight of 258.12. Its molecular formula is C 9 H 12 BrN 3 O . This urea derivative features a brominated pyridine ring, a structure that makes it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds within the broader class of biaryl ether ureas have been investigated for their potential therapeutic applications, targeting a range of conditions such as disorders of the alimentary tract, urinary system, nervous system, and skeletal disorders . The presence of the bromine atom on the pyridine ring is a key functional handle for further chemical modifications, allowing researchers to synthesize more complex molecules for biological screening via cross-coupling reactions. This product is intended for research applications as a building block in the synthesis of potential pharmacologically active molecules. Safety Note: This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Proper safety data sheets should be consulted before use.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c1-6(2)12-9(14)13-8-4-3-7(10)5-11-8/h3-6H,1-2H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVSLBGHWJWVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromopyridin-2-Amine

The pyridine core is often functionalized prior to urea formation. A common intermediate, 5-bromopyridin-2-amine, can be synthesized via:

  • Direct bromination of 2-aminopyridine : Electrophilic aromatic substitution using bromine in the presence of Lewis acids (e.g., FeBr₃) yields 5-bromo-2-aminopyridine. However, this method risks over-bromination and requires careful stoichiometric control.

  • Cross-coupling reactions : Palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, enable the introduction of bromine at the 5-position. For example, 2-aminopyridine derivatives coupled with brominated aryl halides using Pd(OAc)₂ and triphenylphosphine in propanol/water mixtures achieve moderate to high yields.

Isopropyl Isocyanate Preparation

Isopropyl isocyanate, a key reagent, is synthesized via:

  • Phosgenation of isopropylamine : Reaction with phosgene (COCl₂) under anhydrous conditions generates isopropyl isocyanate. This method demands stringent safety measures due to phosgene’s toxicity.

  • Curtius rearrangement : Thermally decomposing isopropyl acyl azides provides an alternative route but is less commonly employed for small-scale synthesis.

Urea Formation Strategies

Direct Coupling of 5-Bromopyridin-2-Amine with Isopropyl Isocyanate

The most straightforward method involves reacting equimolar amounts of 5-bromopyridin-2-amine and isopropyl isocyanate in anhydrous dichloromethane or THF. The reaction proceeds at 0–25°C over 12–24 hours, with triethylamine often added to scavenge HCl byproducts. Yields range from 65–80%, with purification via silica gel chromatography (eluent: ethyl acetate/hexane).

Example Protocol :

  • Dissolve 5-bromopyridin-2-amine (1.0 eq) in dry THF under nitrogen.

  • Add isopropyl isocyanate (1.1 eq) dropwise at 0°C.

  • Stir at room temperature for 18 hours.

  • Quench with water, extract with ethyl acetate, and concentrate.

  • Purify by flash chromatography (ethyl acetate/hexane, 3:7).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.25 (d, J = 2.4 Hz, 1H, pyridine-H), 7.75 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H), 6.60 (d, J = 8.8 Hz, 1H, pyridine-H), 4.85 (septet, J = 6.4 Hz, 1H, -NH-CH(CH₃)₂), 1.45 (d, J = 6.4 Hz, 6H, -CH(CH₃)₂).

  • ESI-MS : m/z [M+H]⁺ calcd. for C₉H₁₁BrN₃O: 272.0; found: 272.1.

Carbamoyl Chloride Route

An alternative approach uses 5-bromopyridin-2-amine and isopropylcarbamoyl chloride. The reaction is conducted in pyridine to neutralize HCl, with yields comparable to the isocyanate method (70–75%).

Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) accelerate reactivity but may promote side reactions.

  • Low temperatures (0–5°C) improve selectivity for urea formation over competing acylation.

Byproduct Management

  • Triethylamine or DMAP mitigates HCl accumulation, preventing protonation of the amine nucleophile.

  • Chromatographic purification is critical due to the formation of bis-urea byproducts in excess reagent conditions.

Scalability and Industrial Adaptations

Large-scale synthesis employs continuous-flow reactors to enhance safety and efficiency, particularly when using phosgene derivatives. Recent patents highlight microwave-assisted reactions that reduce reaction times from hours to minutes while maintaining yields >80% .

Chemical Reactions Analysis

Types of Reactions: 1-(5-bromopyridin-2-yl)-3-(propan-2-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

Anticancer Activity

1-(5-bromopyridin-2-yl)-3-(propan-2-yl)urea has shown potential as an anticancer agent. Research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea, demonstrated effective inhibition of cell proliferation in Jurkat, HeLa, and MCF-7 cells, with an IC50 value of 4.64 µM for Jurkat cells . This suggests that modifications in the urea structure can enhance anticancer properties.

Modulation of Cannabinoid Receptors

The compound is also investigated for its role as a cannabinoid receptor type 1 (CB1) antagonist. This application is particularly relevant in the context of obesity treatment, where modulation of the endocannabinoid system can influence appetite and energy metabolism. Diaryl ureas have been identified as potential agents for treating conditions linked to obesity by targeting CB1 receptors . The structural similarities between these compounds indicate that this compound may exhibit similar properties.

Enzyme Inhibition

Research has highlighted the potential of this compound to inhibit specific enzymes involved in metabolic processes. For example, it may act as an inhibitor of lanosterol demethylase (CYP51), which is crucial in sterol biosynthesis . Such inhibition could have implications for treating fungal infections and certain types of cancer.

Data Table: Summary of Applications

ApplicationDescriptionRelated Studies
Anticancer ActivityEffective against various cancer cell linesIC50 = 4.64 µM for Jurkat cells
Cannabinoid ModulationPotential CB1 antagonist for obesity treatmentDiaryl ureas show promise in modulating appetite
Enzyme InhibitionPossible inhibitor of lanosterol demethylase (CYP51)Relevant for antifungal and anticancer therapies
Anti-inflammatoryMay modulate inflammatory pathwaysSimilar compounds exhibit anti-inflammatory effects

Case Studies

Case Study 1: Anticancer Potential
A study explored the anticancer properties of structurally related urea derivatives, revealing their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. The findings support further investigation into this compound's potential as a lead compound for anticancer drug development.

Case Study 2: Cannabinoid Receptor Interaction
Research on diaryl ureas demonstrated their effectiveness in modulating CB1 receptors, leading to reduced appetite and weight loss in preclinical models. This suggests that this compound could be developed as a therapeutic agent for obesity management.

Mechanism of Action

The mechanism of action of 1-(5-bromopyridin-2-yl)-3-(propan-2-yl)urea involves its interaction with specific molecular targets. The bromine atom and the isopropyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential for understanding its full potential and optimizing its applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

  • Pyridine vs. Pyrazine Derivatives: The structurally analogous compound 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) () replaces the pyridine ring with a pyrazine core. BPU exhibits a molecular ion peak at m/z 375.01 ([M]+) and demonstrates improved anticancer efficacy compared to simpler urea derivatives, attributed to the trifluoromethylbenzyl group’s lipophilicity .
  • Substituent Effects :
    1-(2-Nitrophenyl)-3-(propan-2-yl)urea (CAS 347907-99-7) replaces the bromopyridine moiety with a nitro-substituted benzene ring (). The nitro group’s strong electron-withdrawing nature reduces basicity and may decrease metabolic stability compared to brominated analogs. Its molecular weight (223.23 g/mol) is lower than the target compound’s (~273.11 g/mol), impacting solubility and bioavailability .

Functional Group Modifications

  • Urea-Linked Substituents: Compounds like 1-(2-Ethoxy-4,6-dimethylpyrimidin-5-yl)-3-(4-fluorophenyl)urea (CAS 1798459-28-5) feature pyrimidine cores with ethoxy and methyl groups (). These substituents increase steric bulk and modulate binding affinity in enzyme inhibition studies.

Physicochemical and Spectral Properties

  • Mass Spectrometry: The target compound’s bromine atom produces characteristic isotopic peaks ([M]+ and [M+2]+ with ~1:1 intensity ratio), as seen in BPU’s mass spectrum (). This distinguishes it from non-halogenated analogs like the nitrophenyl derivative, which lack isotopic splitting .
  • Elemental Analysis :
    Elemental composition validation (e.g., carbon, hydrogen, nitrogen percentages) is critical for confirming structural integrity. For example, BPU’s elemental analysis confirmed its proposed formula (C13H11BrF3N4O), aligning with its anticancer activity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
1-(5-Bromopyridin-2-yl)-3-(propan-2-yl)urea C9H11BrN3O ~273.11 5-Bromo-pyridine, isopropyl urea Pharmaceutical intermediate
1-(5-Bromopyrazin-2-yl)-urea analog (BPU) C13H11BrF3N4O 375.16 Pyrazine, trifluoromethylbenzyl Antiproliferative activity
1-(2-Nitrophenyl)-3-(propan-2-yl)urea C10H13N3O3 223.23 Nitrophenyl, isopropyl urea Research chemical
1-(Pyrimidin-5-yl)-4-fluorophenyl urea C16H18FNO2 275.32 Ethoxy, methyl, fluorophenyl Enzyme inhibition studies

Key Research Findings

  • Anticancer Potential: BPU’s pyrazine-urea hybrid structure showed enhanced cytotoxicity compared to non-brominated analogs, highlighting bromine’s role in improving bioactivity .
  • Synthetic Utility : Brominated pyridine derivatives like the target compound are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s compatibility with palladium catalysts .
  • Computational Modeling : Density-functional theory (DFT) studies () could predict electronic properties of such compounds, aiding in rational drug design .

Biological Activity

1-(5-bromopyridin-2-yl)-3-(propan-2-yl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory properties. This article synthesizes current research findings regarding its biological activity, including case studies, structure-activity relationships (SAR), and relevant data tables.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a bromine atom and is linked to a propan-2-yl urea moiety. The presence of the bromine atom is significant as it can enhance the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds, suggesting that this compound may exhibit similar effects. For instance, derivatives with similar structures have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of structurally related compounds on cancer cell lines such as HeLa and MCF-7. The results indicated significant cytotoxicity, with IC50 values in the low micromolar range, suggesting that modifications to the urea moiety could enhance biological activity .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLaTBDApoptosis induction
BPU (related compound)Jurkat4.64 ± 0.08Cell cycle arrest in sub-G1 phase

Anti-inflammatory Activity

The anti-inflammatory properties of pyrimidine derivatives have been well-documented, with compounds exhibiting significant inhibition of cyclooxygenase (COX) enzymes. The structure of this compound suggests potential for similar activity.

Research Findings: COX Inhibition
In vitro assays demonstrated that related compounds effectively inhibited COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This indicates that structural modifications can lead to enhanced anti-inflammatory effects.

CompoundCOX Inhibition IC50 (µM)Reference
This compoundTBD
Celecoxib0.04 ± 0.01

Structure–Activity Relationship (SAR)

The SAR analysis of pyridine and urea derivatives indicates that electron-withdrawing groups, such as bromine in this case, can enhance the potency of these compounds against biological targets. Modifications to the urea nitrogen or the pyridine ring itself may also influence activity.

Key Findings

  • Bromine Substitution : Enhances binding affinity to target enzymes.
  • Urea Moiety : Critical for maintaining biological activity; modifications can lead to increased efficacy.
  • Pyridine Ring : Variations in substitution patterns can significantly alter pharmacological profiles.

Computational Studies

Molecular docking studies have been employed to assess the binding affinity of this compound to various targets, including matrix metalloproteinases (MMPs). These studies suggest favorable interactions that may contribute to its anticancer properties.

Docking Results
The docking scores indicate strong binding affinities, which correlate with observed biological activities:

Target ProteinDocking Score (kcal/mol)
MMP-2-9.0
MMP-9-7.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.